molecular formula C7H11Br3O2 B1606704 3-Bromo-2,2-bis(bromomethyl)propyl acetate CAS No. 3580-97-0

3-Bromo-2,2-bis(bromomethyl)propyl acetate

Cat. No. B1606704
CAS RN: 3580-97-0
M. Wt: 366.87 g/mol
InChI Key: HNKJDSDREJCMHR-UHFFFAOYSA-N
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Description

“3-Bromo-2,2-bis(bromomethyl)propyl acetate” is a chemical compound with the CAS Number: 3580-97-0 and the molecular formula: C7H11Br3O2 . It is also known by other names such as [3-bromo-2,2-bis(bromomethyl)propyl] acetate and NSC135981 .


Molecular Structure Analysis

The molecular weight of “this compound” is 366.87 g/mol . The InChI representation of the molecule is InChI=1S/C7H11Br3O2/c1-6(11)12-5-7(2-8,3-9)4-10/h2-5H2,1H3 . The Canonical SMILES representation is CC(=O)OCC(CBr)(CBr)CBr .


Physical And Chemical Properties Analysis

The physical form of “this compound” can be solid, lump, or liquid . The computed properties include a topological polar surface area of 26.3 Ų, a complexity of 137, and a rotatable bond count of 6 . The compound is insoluble in water .

Scientific Research Applications

Chemical Transformation Studies

3-Bromo-2,2-bis(bromomethyl)propyl acetate has been studied for its chemical transformation under basic conditions. The spontaneous decomposition and reaction kinetics of this compound were determined in aqueous solutions, revealing a sequence of reactions forming various byproducts and releasing bromide ions at each stage. This study is important for understanding the environmental impact and persistence of this compound in aquatic environments (Ezra et al., 2005).

Organic Synthesis

This compound has been utilized in organic synthesis. For example, its reactions with ketones have been explored, demonstrating its usefulness in creating homoallylic alcohols. This showcases its potential in broadening the scope of organic synthesis processes (Lombardo et al., 2003).

Crystallographic Analysis

The compound has been a subject of crystallographic analysis to understand its structural properties better. Solvates of related compounds have been obtained, and their crystal structures determined by X-ray diffraction. This type of research is crucial for comprehending the molecular and crystallographic characteristics of such compounds (Szlachcic et al., 2007).

Glycoconjugate Chemistry

In glycoconjugate chemistry, derivatives of this compound have been used to prepare glycosides, which are then utilized for synthesizing neoglycolipids, neoglycoproteins, and other glycoconjugates. This research is significant for developing novel bioconjugates and understanding carbohydrate-related biological processes (Magnusson et al., 1990).

Safety and Hazards

The safety information for “3-Bromo-2,2-bis(bromomethyl)propyl acetate” includes hazard statements H315-H319, which indicate that it causes skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

[3-bromo-2,2-bis(bromomethyl)propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br3O2/c1-6(11)12-5-7(2-8,3-9)4-10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKJDSDREJCMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CBr)(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300329
Record name 3-bromo-2,2-bis(bromomethyl)propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3580-97-0
Record name NSC135981
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-2,2-bis(bromomethyl)propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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